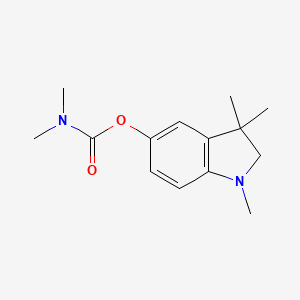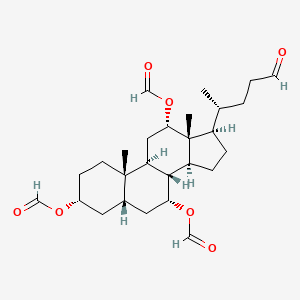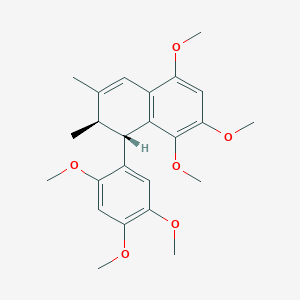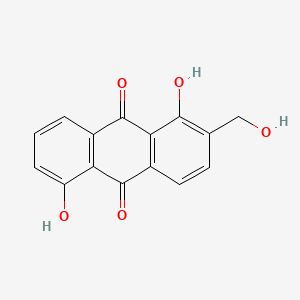
Morindaparvin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morindaparvin B is a natural product found in Gynochthodes parvifolia with data available.
Scientific Research Applications
Cytotoxic Antileukemic Anthraquinones
Morindaparvin B, identified in Morinda parvifolia, has been noted for its cytotoxic properties, particularly in the context of leukemia. It was isolated alongside other anthraquinones during bioassay-directed fractionation, demonstrating significant activity in antileukemic screens (Chang & Lee, 1984).
Impact on p53-Activated Transcription
In a study exploring various compounds from Morinda parvifolia, including morindaparvins C-G, it was found that these compounds, particularly naphthoquinones, had moderate cytotoxic effects on cancer cell lines by up-regulating p53 transcriptional activity (Kang et al., 2016).
Glycosides of Naphthohydroquinones and Anthraquinones
A study on Morinda parvifolia revealed the presence of glycosides of naphthohydroquinones and anthraquinones, including morindaparvins H-O. These compounds significantly increased p53 mRNA expression in cells, highlighting their potential in cancer research (Su et al., 2018).
Hepatoprotective Activities
Research has indicated that compounds from Morinda parvifolia, including morindaparvins, exhibit hepatoprotective activities. These glycosides have shown effectiveness against liver damage in various models (Su et al., 2019).
Synthesis of Morindaparvin B
The synthesis of morindaparvin B has been achieved through specific reactions, highlighting its potential for large-scale production and use in various research applications (Chang & Lee, 1985).
properties
CAS RN |
94450-11-0 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1,5-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-5-9-12(13(7)18)15(20)8-2-1-3-10(17)11(8)14(9)19/h1-5,16-18H,6H2 |
InChI Key |
JFGAVUDZKYYKSF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O |
Other CAS RN |
94450-11-0 |
synonyms |
1,5-dihydroxy-2-hydroxymethylanthraquinone morindaparvin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



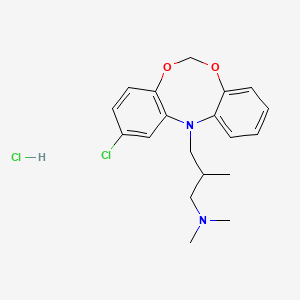
![Ethyl 4-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzoate](/img/structure/B1210886.png)

